molecular formula C21H20N2O2 B5843707 4-ethoxy-N-[4-(phenylamino)phenyl]benzamide

4-ethoxy-N-[4-(phenylamino)phenyl]benzamide

Cat. No.: B5843707
M. Wt: 332.4 g/mol
InChI Key: QPTYOIWVEFKDIG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(phenylamino)phenyl]benzamide is an organic compound with a complex structure that includes an ethoxy group, a phenylamino group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(phenylamino)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-ethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms 4-ethoxy-N-(4-nitrophenyl)benzamide.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the overall production cost.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(phenylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[4-(phenylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(phenylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide
  • 4-ethoxy-N-[4-(methylamino)phenyl]benzamide
  • 4-ethoxy-N-[4-(butylamino)phenyl]benzamide

Uniqueness

4-ethoxy-N-[4-(phenylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-anilinophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-25-20-14-8-16(9-15-20)21(24)23-19-12-10-18(11-13-19)22-17-6-4-3-5-7-17/h3-15,22H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYOIWVEFKDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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